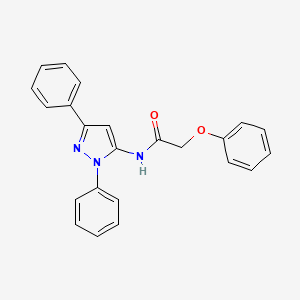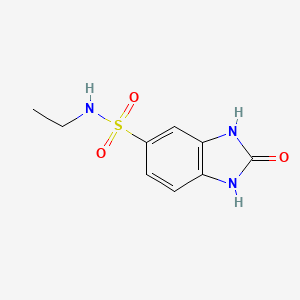![molecular formula C13H14N6O4 B11258859 2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid](/img/structure/B11258859.png)
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, nitro, and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Amination: The amino groups are introduced via nucleophilic substitution reactions using suitable amines.
Coupling with Acetic Acid: The final step involves coupling the substituted pyrimidine with acetic acid derivatives under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the suppression of cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Amino-3-methylphenyl)acetic acid: Similar structure but lacks the nitro and pyrimidine groups.
4-({5-(Aminocarbonyl)-4-[(3-methylphenyl)amino]pyrimidin-2-yl}amino)benzoic acid: Contains a pyrimidine ring and amino groups but differs in the substitution pattern.
Uniqueness
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups on the pyrimidine ring allows for versatile chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H14N6O4 |
|---|---|
Poids moléculaire |
318.29 g/mol |
Nom IUPAC |
2-[[4-amino-6-(3-methylanilino)-5-nitropyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H14N6O4/c1-7-3-2-4-8(5-7)16-12-10(19(22)23)11(14)17-13(18-12)15-6-9(20)21/h2-5H,6H2,1H3,(H,20,21)(H4,14,15,16,17,18) |
Clé InChI |
XVTVGTXRERCWOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B11258801.png)
![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B11258807.png)
![N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B11258812.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11258813.png)
![5-bromo-N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-3-carboxamide](/img/structure/B11258816.png)
![2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11258823.png)

![8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11258829.png)
![N-(2,3-dimethylphenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11258837.png)
![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258847.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258851.png)
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B11258862.png)
